Cytosporone B

描述

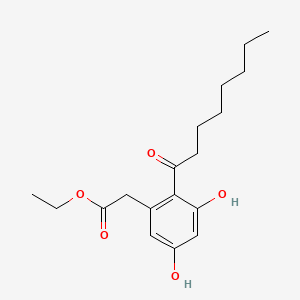

Ethyl 2-(3,5-dihydroxy-2-octanoylphenyl)acetate, commonly known as Cytosporone B (CAS: 321661-62-5), is a bioactive compound with the molecular formula C₁₈H₂₆O₅ and a molecular weight of 322.40 g/mol . Its structure comprises a phenyl ring substituted with hydroxyl groups at positions 3 and 5, an octanoyl (C8 acyl) chain at position 2, and an ethyl acetate moiety (Figure 1). This compound is a potent agonist of the Nur77 nuclear receptor, making it significant in cancer therapeutics research .

属性

IUPAC Name |

ethyl 2-(3,5-dihydroxy-2-octanoylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-3-5-6-7-8-9-15(20)18-13(11-17(22)23-4-2)10-14(19)12-16(18)21/h10,12,19,21H,3-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVWQQKSNZLUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=C(C=C(C=C1O)O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443557 | |

| Record name | CYTOSPORONE B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321661-62-5 | |

| Record name | CYTOSPORONE B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytosporone B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

合成路线和反应条件

细胞孢子酮 B 的合成通常涉及使用市售的起始原料。 一种常见的合成路线从 1-(3,5-二羟基苯基)乙酮开始,经过一系列反应,包括醛醇缩合、环化和氧化,生成细胞孢子酮 B . 反应条件通常涉及在受控温度和压力下使用强碱和氧化剂。

工业生产方法

细胞孢子酮 B 的工业生产涉及发酵能够天然产生该化合物的特定真菌菌株。 发酵过程经过优化,以最大限度地提高产量,然后使用色谱技术进行提取和纯化 . 这种方法确保了细胞孢子酮 B 可持续且可扩展的生产,以满足各种应用需求。

化学反应分析

反应类型

细胞孢子酮 B 会发生多种类型的化学反应,包括:

氧化: 细胞孢子酮 B 可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将细胞孢子酮 B 转化为其还原形式。

常用试剂和条件

用于细胞孢子酮 B 反应的常用试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应通常在受控温度和 pH 条件下进行,以确保形成所需的产物 .

主要产物

从细胞孢子酮 B 反应中形成的主要产物包括各种氧化和还原衍生物,以及具有不同官能团的取代类似物。 这些产物因其增强的生物活性而受到研究 .

科学研究应用

细胞孢子酮 B 具有广泛的科学研究应用:

作用机制

细胞孢子酮 B 通过与核孤儿受体 NR4A1 (Nur77) 结合发挥作用。这种结合诱导受体发生构象变化,激活其转录活性。 被激活的 NR4A1 调节参与凋亡、炎症和免疫反应的基因表达 . 细胞孢子酮 B 还会破坏微生物细胞膜,导致细胞死亡 .

相似化合物的比较

Comparison with Structural Analogs

Analog with Extended Acyl Chain: Pentyl (3,5-Dihydroxy-2-Nonanoylphenyl)acetate

A closely related compound, pentyl (3,5-dihydroxy-2-nonanoylphenyl)acetate (CAS: Not specified), replaces this compound’s ethyl ester with a pentyl ester and extends the acyl chain to nonanoyl (C9) (Figure 2) .

Impact of Modifications :

- Pentyl ester : Increases steric bulk, which may alter binding kinetics to Nur77 compared to the smaller ethyl group.

Core Structure Variants

Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)acetate

This compound (CAS: Not specified) features a benzofuran core substituted with bromo and ethyl sulfinyl groups, diverging from this compound’s dihydroxyphenyl backbone (Figure 3) .

| Property | This compound | Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)acetate |

|---|---|---|

| Core Structure | Dihydroxyphenyl | Benzofuran |

| Functional Groups | 3,5-Dihydroxy, octanoyl | Bromo, ethyl sulfinyl |

| Hydrogen Bonding | Strong (via -OH groups) | Weak (sulfinyl group less polar than -OH) |

| Bioactivity | Nur77 agonist | Unreported; likely distinct due to structural differences |

Key Differences :

- The absence of hydroxyl groups in the benzofuran derivative limits hydrogen-bonding interactions critical for Nur77 binding.

- The bromo and sulfinyl groups introduce steric and electronic effects unsuitable for Nur77’s binding pocket.

Ethyl 2-Phenylacetoacetate

A simpler analog (CAS: 5413-05-8) retains the phenyl and ethyl ester groups but lacks the dihydroxy and octanoyl moieties (Figure 4) .

| Property | This compound | Ethyl 2-Phenylacetoacetate |

|---|---|---|

| Core Structure | Dihydroxyphenyl | Phenylacetoacetate |

| Functional Groups | 3,5-Dihydroxy, octanoyl | Acetoacetyl, phenyl |

| Bioactivity | Nur77 agonist | Used as a synthetic precursor, no Nur77 role |

Functional Insights :

- The dihydroxy and octanoyl groups in this compound are indispensable for Nur77 activation.

- Ethyl 2-phenylacetoacetate serves primarily in organic synthesis, highlighting the specificity of this compound’s structure for biological activity.

Research Findings and Implications

Role of Acyl Chain Length

- Octanoyl (C8) vs. Nonanoyl (C9): Molecular dynamics simulations suggest that the C8 chain in this compound optimally fills Nur77’s hydrophobic binding pocket. Extending to C9 may disrupt this interaction due to steric clashes .

- Shorter Chains (e.g., Hexanoyl): Preliminary studies indicate reduced agonist activity, emphasizing the necessity of the C8 chain for potency .

Hydrogen Bonding and Solubility

- This compound’s 3,5-dihydroxy groups form strong hydrogen bonds with Nur77’s Arg-413 and Asp-415 residues, critical for activation .

- The ethyl ester balances solubility (via polar ester group) and lipophilicity (via phenyl and acyl chains), whereas bulkier esters (e.g., pentyl) reduce solubility without enhancing activity .

生物活性

Ethyl 2-(3,5-dihydroxy-2-octanoylphenyl)acetate, also known as Cytosporone B, is a compound of significant interest due to its biological activities, particularly in cancer research. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a phenolic backbone with hydroxyl groups and an octanoyl side chain. This structure is crucial for its interaction with biological targets, particularly the nuclear receptor Nur77.

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₂₆O₅ |

| Molecular Weight | 314.39 g/mol |

| CAS Number | 10687292 |

| Solubility | Soluble in organic solvents |

This compound acts as an agonist for the nuclear receptor Nur77 (NR4A1). It has been shown to induce apoptosis in cancer cells through the activation of Nur77, which translocates from the nucleus to mitochondria. This translocation triggers mitochondrial apoptosis pathways, thereby promoting cell death in tumor cells.

Key Findings:

- Apoptosis Induction : this compound induces apoptosis in various cancer cell lines by activating Nur77. This mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic factors.

- Antitumor Activity : In vivo studies using xenograft models demonstrated that this compound significantly inhibits tumor growth compared to control groups. The compound was administered at doses of 10 mg/kg body weight every other day, leading to notable reductions in tumor size and increased apoptosis markers in tumor tissues .

Case Studies

-

Xenograft Model Study :

- Objective : To evaluate the antitumor efficacy of this compound.

- Method : Male athymic BALB/c nude mice were injected with BGC-823 gastric cancer cells. This compound was administered intratumorally.

- Results : Significant reduction in tumor volume was observed after treatment with this compound compared to control groups. Histological analysis revealed increased apoptotic cells within treated tumors .

- Mechanistic Study :

Comparative Biological Activity

This compound's activity can be compared with other compounds that target similar pathways:

| Compound | Mechanism | Efficacy (IC50) |

|---|---|---|

| This compound | Nur77 Agonist | 20 µM |

| N-amyl 2-(1-nonanoyl)phenylacetate | Nur77 Agonist | 15 µM |

| Fingolimod | S1P Receptor Modulator | 0.067 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。